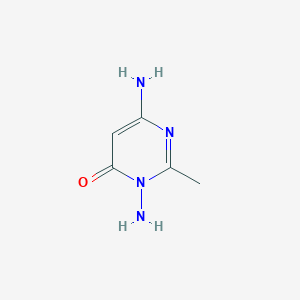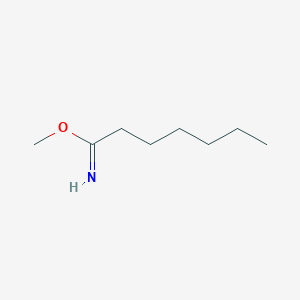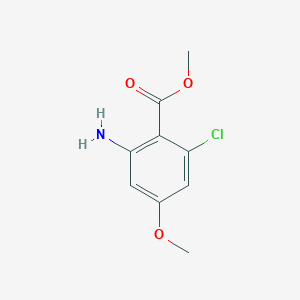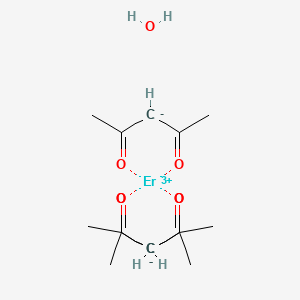
Erbium(III)acetylacetonatexhydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erbium(III) acetylacetonate xhydrate is a coordination compound with the formula Er(C5H7O2)3·xH2O. This compound consists of erbium ions coordinated with acetylacetonate ligands and water molecules. Erbium is a rare earth element, and its compounds are known for their unique optical and electronic properties .
Métodos De Preparación
Erbium(III) acetylacetonate xhydrate can be synthesized through various methods. One common method involves reacting erbium salts with acetylacetone in a suitable solvent. The reaction typically proceeds as follows:
Análisis De Reacciones Químicas
Erbium(III) acetylacetonate xhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form erbium oxide (Er2O3) when heated in the presence of oxygen.
Reduction: Reduction reactions can convert the compound to lower oxidation states of erbium.
Substitution: The acetylacetonate ligands can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Erbium(III) acetylacetonate xhydrate has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of erbium(III) acetylacetonate xhydrate involves its ability to coordinate with various ligands and participate in redox reactions. The erbium ion can interact with molecular targets through coordination bonds, influencing the electronic and optical properties of the compound. These interactions are crucial for its applications in catalysis, luminescence, and imaging .
Comparación Con Compuestos Similares
Erbium(III) acetylacetonate xhydrate can be compared with other lanthanide acetylacetonate complexes, such as:
- Europium(III) acetylacetonate hydrate
- Terbium(III) acetylacetonate hydrate
- Gadolinium(III) acetylacetonate hydrate
- Neodymium(III) acetylacetonate hydrate
- Samarium(III) acetylacetonate hydrate
These compounds share similar coordination structures but differ in their specific optical and electronic properties due to the unique characteristics of each lanthanide ion. Erbium(III) acetylacetonate xhydrate is unique for its specific luminescent properties and applications in optical devices .
Propiedades
Fórmula molecular |
C15H23ErO7 |
|---|---|
Peso molecular |
482.60 g/mol |
Nombre IUPAC |
erbium(3+);pentane-2,4-dione;hydrate |
InChI |
InChI=1S/3C5H7O2.Er.H2O/c3*1-4(6)3-5(2)7;;/h3*3H,1-2H3;;1H2/q3*-1;+3; |
Clave InChI |
KSKVMUSZRAFBMY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Er+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide](/img/structure/B13116667.png)
![7H-Thiopyrano[2,3-d]pyrimidine](/img/structure/B13116669.png)

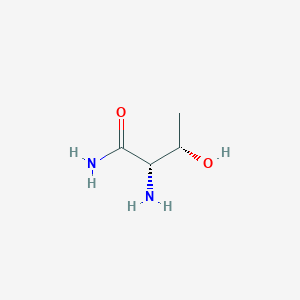
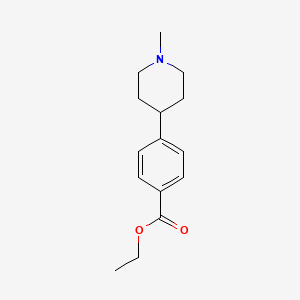
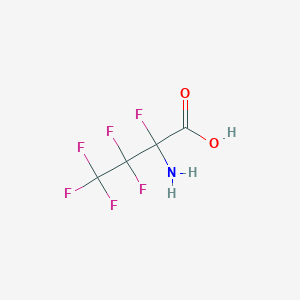

![8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B13116699.png)
![4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13116705.png)
![N-[4-(methoxycarbonyl)phenyl]glycine](/img/structure/B13116715.png)

